3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester
Description
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group at the 1-position and a 2-aminoethylsulfanylmethyl substituent at the 3-position. The compound is cataloged by CymitQuimica (Ref: 10-F081288) but is currently listed as discontinued . Its molecular formula is inferred as C16H23N2O2S (molecular weight ~307.07 g/mol), derived from structural analogs such as its hydroxy-substituted counterpart (CAS 1353945-68-2, C16H23NO3S, 309.42 g/mol) . The aminoethylsulfanylmethyl group enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl or carboxy derivatives, influencing its reactivity and solubility profile.
Properties
IUPAC Name |
benzyl 3-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c17-8-10-21-13-15-7-4-9-18(11-15)16(19)20-12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAYXGSNGFZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134931 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-92-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-aminoethyl)thio]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with an aminoethylsulfanylmethyl group through nucleophilic substitution reactions. The benzyl ester group can be introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the aminoethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Biological Activity
3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester, identified by its CAS number 1353973-92-8, is a compound with significant potential in various biological and medicinal applications. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , which is a common structural motif in many biologically active molecules, and a benzyl ester group that can influence its reactivity and solubility. The presence of the aminoethylsulfanylmethyl substituent is particularly noteworthy as it may enhance the compound's binding affinity to biological targets.
Molecular Formula
- Molecular Formula : C16H24N2O2S
- Molecular Weight : 308.44 g/mol
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to the presence of the amino group, which can participate in nucleophilic attacks.
- Receptor Interaction : Its structural features suggest potential interactions with receptors, influencing signaling pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine structure can significantly affect the compound's interaction profile with biological targets. For instance, variations in the substituents on the piperidine ring can enhance selectivity and efficacy against specific enzymes or receptors.
Case Studies and Research Findings
-
Antiviral Activity : A study evaluated compounds structurally related to this compound for their ability to inhibit HIV reverse transcriptase (RT). Compounds with similar piperidine structures demonstrated IC50 values in the low micromolar range, indicating potential antiviral properties .
Compound IC50 (µM) Target Compound A 10 HIV RT Compound B 5 HIV RT This compound TBD TBD - Binding Affinity Studies : Preliminary investigations have shown that modifications in the piperidine structure can influence binding affinity to enzymes and receptors. This suggests that careful design of analogues could lead to more potent inhibitors or ligands .
- Biochemical Assays : In biochemical assays, compounds similar to this compound were tested for their inhibitory effects on enzyme activities. Results indicated that certain structural modifications could lead to increased inhibition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
